molecular formula C11H12N2O2 B6183834 3-(1-methyl-1H-indazol-6-yl)propanoic acid CAS No. 1514602-37-9

3-(1-methyl-1H-indazol-6-yl)propanoic acid

Cat. No.: B6183834
CAS No.: 1514602-37-9
M. Wt: 204.2
InChI Key:
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Description

3-(1-methyl-1H-indazol-6-yl)propanoic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a propanoic acid group attached to the 6th position of a 1-methyl-1H-indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indazol-6-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indazol-6-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indazol-6-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methyl-1H-indazol-6-yl)propanoic acid involves the reaction of 1-methyl-1H-indazole with 3-bromopropanoic acid, followed by hydrolysis of the resulting ester to yield the final product.", "Starting Materials": [ "1-methyl-1H-indazole", "3-bromopropanoic acid", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-indazole (1.0 equiv) and 3-bromopropanoic acid (1.2 equiv) in diethyl ether and add sodium hydroxide (1.5 equiv).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Extract the organic layer with hydrochloric acid and water.", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.", "Step 5: Dissolve the crude product in ethanol and add hydrochloric acid to hydrolyze the ester.", "Step 6: Neutralize the solution with sodium hydroxide and extract with diethyl ether.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to yield the final product, 3-(1-methyl-1H-indazol-6-yl)propanoic acid." ] }

CAS No.

1514602-37-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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